2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride
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Overview
Description
2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This involves the condensation of benzylidene acetones with ammonium thiocyanates.
Ring Closure and Aromatization: The intermediate undergoes ring closure and aromatization to form the pyrimidine core.
Functional Group Modifications: Subsequent steps include S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfonyl compounds.
Reduction: Reduction of functional groups to amines or alcohols.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, antiviral, and antitumor properties.
Biological Research: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, which may explain its antifibrotic activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities.
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrosis activity.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial activities.
Uniqueness
2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities compared to its analogs. Its potential as an antifibrotic agent and its ability to inhibit specific enzymes make it a valuable compound for further research and development .
Properties
Molecular Formula |
C7H12ClN3O |
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Molecular Weight |
189.64 g/mol |
IUPAC Name |
2-(2-aminopropan-2-yl)pyrimidin-5-ol;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c1-7(2,8)6-9-3-5(11)4-10-6;/h3-4,11H,8H2,1-2H3;1H |
InChI Key |
INCZVCKJSVASDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(C=N1)O)N.Cl |
Origin of Product |
United States |
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